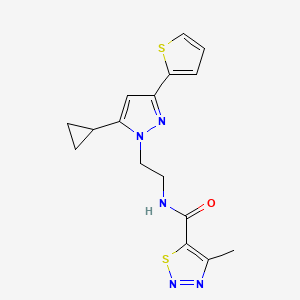

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-isopropylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-3-isopropylurea, also known as TAK-659, is a small molecule inhibitor that is used in scientific research to target specific proteins and pathways. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammation.

Wissenschaftliche Forschungsanwendungen

Pharmacogenetic Testing for Fluoropyrimidine Toxicity

Pharmacogenetics in Dihydropyrimidine Dehydrogenase Testing : Fluoropyrimidines are central in treating colorectal cancer. However, severe adverse reactions occur in a significant percentage of patients due to variations in the dihydropyrimidine dehydrogenase (DPD) enzyme, which is critical for fluoropyrimidine metabolism. Research indicates that identifying DPD gene polymorphisms can help predict fluoropyrimidine-related toxicity, thus guiding personalized dosing to enhance treatment safety and efficacy. Pharmacogenetic testing for DPD polymorphisms is highlighted as a promising strategy to tailor fluoropyrimidine dosing, although further validation in clinical practice is necessary (Falvella et al., 2015).

Mechanisms of Action and Metabolic Pathways

Fluoropyrimidine Metabolism and Pharmacodynamics : The metabolism and action of fluoropyrimidines, including 5-fluorouracil (5-FU), involve complex pathways with significant implications for treatment outcomes. The role of DPD in fluoropyrimidine catabolism and the impact of gene polymorphisms on enzyme activity and drug toxicity have been extensively studied. Understanding these mechanisms is crucial for managing drug efficacy and side effects, particularly in colorectal cancer treatment (Del Re et al., 2017).

Eigenschaften

IUPAC Name |

1-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22FN5O/c1-10(2)19-14(21)18-7-11-3-5-20(6-4-11)13-16-8-12(15)9-17-13/h8-11H,3-7H2,1-2H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQAFQQJMFRRXTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NCC1CCN(CC1)C2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-({[3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2635284.png)

![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2635287.png)

![2-[1-(2-Methylpyrazole-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2635289.png)

![Methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride](/img/structure/B2635290.png)

![Ethyl 2-[methyl-[3-(methylamino)propanoyl]amino]acetate;hydrochloride](/img/structure/B2635291.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-methoxynicotinamide](/img/structure/B2635292.png)